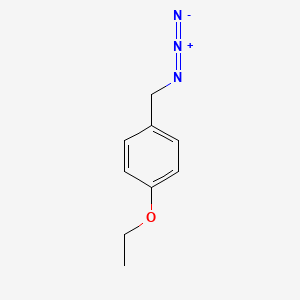

1-(Azidomethyl)-4-ethoxybenzene

Description

1-(Azidomethyl)-4-ethoxybenzene is an aromatic compound featuring an azidomethyl (-CH2N3) group and an ethoxy (-OCH2CH3) substituent at the para position of the benzene ring.

Properties

IUPAC Name |

1-(azidomethyl)-4-ethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-2-13-9-5-3-8(4-6-9)7-11-12-10/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVDXYDRNCJVOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304160 | |

| Record name | 1-(Azidomethyl)-4-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249505-24-5 | |

| Record name | 1-(Azidomethyl)-4-ethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1249505-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Azidomethyl)-4-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-4-ethoxybenzene typically involves the nucleophilic substitution of a halomethyl derivative with sodium azide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process. The general reaction scheme is as follows:

4-Ethoxybenzyl chloride+Sodium azide→this compound+Sodium chloride

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency, given the potentially hazardous nature of azides. The use of automated systems can help in controlling reaction parameters and minimizing risks associated with large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidomethyl)-4-ethoxybenzene undergoes various chemical reactions, including:

Cycloaddition Reactions:

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution Reactions: The azide group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Cycloaddition: Copper(I) catalysts are commonly used for the Huisgen cycloaddition.

Reduction: LiAlH4 in anhydrous ether or palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Various nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Cycloaddition: 1,2,3-Triazoles

Reduction: 4-Ethoxybenzylamine

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

1-(Azidomethyl)-4-ethoxybenzene serves as a valuable building block in organic synthesis. Its azide functionality allows it to participate in various click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazoles. These triazoles are versatile intermediates used in drug discovery and the development of new materials .

| Application Area | Specific Use |

|---|---|

| Organic Chemistry | Building block for triazole synthesis |

| Medicinal Chemistry | Development of pharmaceutical agents |

| Material Science | Synthesis of advanced polymers and nanomaterials |

Bioconjugation Techniques

In biological applications, this compound is employed in bioconjugation techniques. The azide group can selectively react with alkyne-containing biomolecules through CuAAC, allowing for the labeling and modification of proteins, peptides, and nucleic acids. This property is particularly useful for creating novel biomaterials and probes for imaging and therapeutic purposes .

Medicinal Applications

Research indicates potential medicinal applications for this compound in developing anticancer agents. For example, derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction . The ability to modify its structure allows researchers to optimize its efficacy as a therapeutic agent.

Case Studies

Case Study 1: Triazole Formation

A study demonstrated the successful synthesis of a library of triazole compounds using this compound as a precursor. The resulting triazoles exhibited diverse biological activities, showcasing the compound's utility in drug development .

Case Study 2: Bioconjugation with Proteins

Another investigation focused on the use of this compound for labeling proteins via click chemistry. The study highlighted the efficiency of this method in producing stable conjugates suitable for further biological assays .

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-4-ethoxybenzene primarily involves the reactivity of the azide group. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form stable triazole rings. In reduction reactions, the azide group is converted to an amine, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Table 1: Key Attributes of Azidomethylbenzene Derivatives

Key Observations :

Click Chemistry

Azidomethyl groups participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. Substituent electronic effects influence reaction rates:

Examples :

Biological Activity

1-(Azidomethyl)-4-ethoxybenzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings related to this compound.

Synthesis of this compound

The synthesis typically involves the conversion of 4-ethoxybenzyl alcohol to its azide derivative. The process can be summarized as follows:

- Starting Material : 4-ethoxybenzyl alcohol.

- Reagents : Sodium azide (NaN₃) and various solvents such as THF or DMF.

- Procedure : The alcohol is treated with NaN₃ under appropriate conditions, monitored by thin-layer chromatography (TLC).

- Characterization : The product is characterized using techniques like NMR and IR spectroscopy, confirming the presence of the azide functional group.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that derivatives of azidomethyl compounds exhibit promising anticancer activity. For example, similar compounds have shown:

- Cytotoxicity : In vitro studies demonstrated that azide-containing compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Caco2 (colon cancer) with IC₅₀ values ranging from 15 to 40 µM depending on the concentration and treatment duration .

- Mechanism of Action : The mechanism often involves mitochondrial disruption leading to caspase activation and subsequent cell death. For instance, at concentrations around 3 µM, significant activation of caspase-8 was observed, indicating involvement in both intrinsic and extrinsic apoptotic pathways .

Antimicrobial Activity

The antimicrobial properties of azide derivatives have also been investigated:

- Inhibition Studies : Compounds similar to this compound have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For example, modifications to the aromatic ring can enhance antibacterial efficacy .

- Minimum Inhibitory Concentration (MIC) : MIC values for related compounds have been reported in the range of 10 to 50 µg/mL against various bacterial strains, suggesting potential for therapeutic applications in treating infections .

Case Studies

Several case studies highlight the biological relevance of azide-containing compounds:

- Study on Apoptosis Induction : A study utilizing CCRF–CEM cells treated with a related azide compound showed a significant increase in early apoptotic cells after treatment, with over 50% exhibiting signs of apoptosis at higher concentrations .

- Antibacterial Efficacy : Research demonstrated that certain azide derivatives exhibited enhanced antibacterial properties when substituted with electron-withdrawing groups on the aromatic ring, leading to improved interaction with bacterial cell membranes .

Data Tables

| Biological Activity | IC₅₀ (µM) | Mechanism |

|---|---|---|

| Anticancer (MCF-7) | 15 - 40 | Apoptosis via caspase activation |

| Antimicrobial | 10 - 50 | Disruption of bacterial membranes |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(azidomethyl)-4-ethoxybenzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where a halogenated precursor (e.g., 1-(chloromethyl)-4-ethoxybenzene) reacts with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO at 50–80°C for 6–12 hours . Optimization involves controlling stoichiometry (1:1.2 molar ratio of precursor to NaN₃) and monitoring reaction progress via TLC or GC-MS. Post-reaction purification by silica gel chromatography (hexane/ethyl acetate) ensures removal of unreacted azide and byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : The azidomethyl group (–CH₂N₃) appears as a singlet at δ 4.3–4.5 ppm, while the ethoxy group (–OCH₂CH₃) shows a quartet at δ 3.4–3.6 ppm (CH₂) and a triplet at δ 1.3–1.4 ppm (CH₃) .

- IR : A sharp peak at ~2100 cm⁻¹ confirms the azide (–N₃) stretch .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 192.1 (calculated for C₉H₁₁N₃O) and fragmentation patterns (e.g., loss of N₂ to form –CH₂NH) validate the structure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to the azide group’s shock sensitivity and toxicity:

- Engineering Controls : Use fume hoods with local exhaust ventilation to prevent inhalation exposure .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid metal spatulas to prevent friction-induced decomposition .

- Storage : Keep in a cool, dry place (<25°C) away from reducing agents and heavy metals. Label containers with hazard warnings (GHS Category 4 for acute toxicity) .

Advanced Research Questions

Q. How can the kinetics and regioselectivity of copper-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound be studied?

- Methodological Answer :

- Kinetics : Use stopped-flow UV-Vis spectroscopy to monitor triazole formation at λ = 250–300 nm. Vary catalyst (CuI/ligand ratios) and temperature (25–60°C) to determine activation energy (Eₐ) via Arrhenius plots .

- Regioselectivity : Compare ¹H NMR spectra of products with literature data. For example, CuAAC with terminal alkynes yields 1,4-disubstituted triazoles exclusively .

Q. What computational approaches predict the reactivity of this compound in radical-mediated fluorination or photoredox catalysis?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for radical-polar crossover reactions. Key parameters include bond dissociation energies (BDE) of the C–N₃ bond (~45 kcal/mol) and electron affinity of intermediates .

- Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. DMSO) on reaction pathways using AMBER or GROMACS .

Q. How can this compound be utilized in radiochemistry for ¹⁸F-labeling applications?

- Methodological Answer :

- Nucleophilic Fluorination : React with K¹⁸F/K222 in anhydrous DMSO at 100°C for 10 minutes to substitute the azide group, yielding 1-(fluoromethyl)-4-ethoxybenzene. Purify via C18 cartridge and validate radiochemical purity (>95%) by radio-TLC .

- In Vivo Stability : Assess metabolic degradation in murine plasma (37°C, 1 hour) using HPLC with a radioactive detector .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.